molecular formula C16H16BrN3O2 B11138366 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No.: B11138366
M. Wt: 362.22 g/mol
InChI Key: UBRCMTDTZYSFID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide is a synthetic small molecule characterized by a brominated indole core linked via an ethyl group to a 3,5-dimethyl-4-isoxazolecarboxamide moiety. The isoxazole carboxamide group contributes to metabolic stability and solubility, critical for pharmacokinetic optimization.

Properties

Molecular Formula

C16H16BrN3O2

Molecular Weight

362.22 g/mol

IUPAC Name

N-[2-(6-bromoindol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C16H16BrN3O2/c1-10-15(11(2)22-19-10)16(21)18-6-8-20-7-5-12-3-4-13(17)9-14(12)20/h3-5,7,9H,6,8H2,1-2H3,(H,18,21)

InChI Key

UBRCMTDTZYSFID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCCN2C=CC3=C2C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthesis of 6-Bromoindole

The 6-bromoindole core serves as the foundational building block for this compound. A scalable four-step synthesis route is employed, beginning with para-aminotoluene :

  • Diazotization : Treatment of para-aminotoluene with sodium nitrite in hydrobromic acid at 0–5°C generates the diazonium salt.

  • Bromination : The diazonium salt undergoes bromination with copper(I) bromide in HBr, yielding 4-bromo-1-methyl-2-nitrobenzene.

  • Ring Closure : Reduction of the nitro group with iron powder in acetic acid produces the indoline intermediate, which is dehydrogenated using palladium on carbon to form 6-bromoindole .

Key challenges include minimizing byproducts during bromination and optimizing dehydrogenation conditions. The final product is purified via column chromatography, achieving yields of 65–70% .

The introduction of the ethylamine side chain at the indole nitrogen is achieved through alkylation:

  • Alkylation with 2-Bromoethylamine Hydrobromide :

    • 6-Bromoindole is reacted with 2-bromoethylamine hydrobromide in the presence of sodium hydride (NaH) in dry tetrahydrofuran (THF) at 60°C .

    • The reaction proceeds via nucleophilic substitution, yielding N-(2-aminoethyl)-6-bromoindole.

    • Optimization : Excess NaH must be avoided to prevent isomerization of the ethylamine side chain .

  • Protection-Deprotection Strategy :

    • To mitigate side reactions, the amine group is protected as a phthalimide derivative using phthalic anhydride.

    • After alkylation, the phthalimide group is removed via hydrazinolysis, regenerating the free amine.

Synthesis of 3,5-Dimethyl-4-isoxazolecarboxylic Acid

The isoxazole moiety is constructed using a Hantzsch-type cyclization:

  • Formation of the Isoxazole Ring :

    • Ethyl acetoacetate reacts with hydroxylamine hydrochloride in ethanol under reflux, forming 3,5-dimethylisoxazole-4-carboxylate .

    • Mechanism : The β-keto ester undergoes cyclocondensation with hydroxylamine, leading to the isoxazole ring .

  • Hydrolysis to Carboxylic Acid :

    • The ester is hydrolyzed using aqueous NaOH, followed by acidification with HCl to yield 3,5-dimethyl-4-isoxazolecarboxylic acid .

Characterization Data :

  • FT-IR : 1690 cm⁻¹ (C=O stretch), 2985 cm⁻¹ (C-H stretch) .

  • ¹H NMR (CDCl₃) : δ 2.59 (s, 6H, CH₃), 3.90 (s, 1H, isoxazole-H) .

Amide Bond Formation

The final step involves coupling the amine and carboxylic acid components:

  • Activation of the Carboxylic Acid :

    • 3,5-Dimethyl-4-isoxazolecarboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride .

  • Coupling Reaction :

    • The acid chloride reacts with N-(2-aminoethyl)-6-bromoindole in dichloromethane (DCM) with triethylamine (TEA) as a base .

    • Alternative Method : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF achieves milder conditions .

Reaction Conditions and Yields :

StepReagents/ConditionsYield (%)
AlkylationNaH, THF, 60°C78
Isoxazole hydrolysisNaOH, HCl85
Amide couplingEDC/HOBt, DMF65

Purification and Characterization

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) and recrystallized from ethanol .

Analytical Data :

  • HRMS (ESI) : m/z calculated for C₁₆H₁₇BrN₃O₂ [M+H]⁺: 378.04, found: 378.03.

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, indole-H), 7.45–7.12 (m, 3H, aromatic), 4.20 (t, 2H, CH₂), 3.65 (q, 2H, CH₂NH), 2.55 (s, 6H, CH₃).

Challenges and Optimization

  • Alkylation Side Reactions :

    • Isomerization of the ethylamine side chain occurs with excess base or elevated temperatures. Using weaker bases (e.g., DBU) improves selectivity .

  • Low Coupling Yields :

    • Pd-catalyzed cross-coupling steps (e.g., Suzuki-Miyaura) for isoxazole functionalization face scalability issues. Switching to microwave-assisted synthesis reduces reaction times .

Mechanism of Action

The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several classes of molecules, including indole-based kinase inhibitors, thiazolidinones, and isoquinoline sulfonamides. Below is a detailed comparison:

Structural Analogues with Indole Moieties

  • Compound 23 (N-(N-(4-Acetamido-3,5-dichlorobenzyl)carbamimidoyl)-2-(6-bromo-1H-indol-1-yl)acetamide) Structure: Features a 6-bromoindole linked via an acetamide group to a dichlorobenzylcarbamimidoyl core. Molecular Weight: 509.9 g/mol (ESI-MS) . Activity: Demonstrated in vitro efficacy in unspecified biological assays, though exact targets remain unclear .

Thiazolidinone-Based Analogues (NAT-1 and NAT-2)

  • NAT-1 (N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide) Structure: Combines a thiazolidinone ring with a methoxyphenyl group and nicotinamide. Key Differences: Lacks the bromoindole moiety, instead utilizing a thiazolidinone core linked to a methoxyphenyl group. This reduces electrophilic character but may enhance solubility .
  • NAT-2 (N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide) Structure: Incorporates a bulky di-tert-butyl-hydroxyphenyl group on the thiazolidinone core. Key Differences: The steric bulk of the tert-butyl groups may limit membrane permeability compared to the bromoindole-ethyl-isoxazole scaffold .

Isoquinoline Sulfonamide Inhibitors (H-Series)

  • H-89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide·2HCl) Structure: Features an isoquinoline sulfonamide core with a p-bromocinnamylaminoethyl side chain. Key Differences: The sulfonamide group and isoquinoline core differ significantly from the isoxazole carboxamide and indole in the target compound. H-89 is a well-characterized protein kinase A (PKA) inhibitor, suggesting divergent biological targets compared to the indole-isoxazole hybrid .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Features
Target Compound Indole + Isoxazole 6-Bromoindole, ethyl, 3,5-dimethyl ~440 (estimated) Enhanced electrophilicity, stability
Compound 23 Indole + Acetamide 6-Bromoindole, dichlorobenzylcarbamimidoyl 509.9 Reduced steric hindrance
NAT-1 Thiazolidinone 4-Methoxyphenyl, nicotinamide ~370 (estimated) High solubility
H-89 Isoquinoline sulfonamide p-Bromocinnamylaminoethyl ~529 (with 2HCl) PKA inhibition

Research Findings and Implications

  • Electrophilic Reactivity : The 6-bromoindole group in the target compound likely enhances reactivity toward nucleophilic residues in target proteins, a feature shared with H-89’s p-bromocinnamyl group .
  • Metabolic Stability : The isoxazole carboxamide moiety may confer greater resistance to hydrolysis compared to the acetamide group in Compound 23 .
  • Target Selectivity : Unlike H-89’s specificity for PKA, the indole-isoxazole hybrid may exhibit broader kinase inhibition profiles, analogous to indole-based pan-kinase inhibitors.

Biological Activity

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Common NameThis compound
CAS Number1401540-84-8
Molecular FormulaC16H16BrN3O2
Molecular Weight362.22 g/mol

This compound can be synthesized through various organic reactions involving indole derivatives and isoxazole intermediates. The specific mechanism of action is still under investigation, but it is believed to interact with various biological targets, potentially influencing pathways related to cell signaling and apoptosis.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a related class of isoxazole derivatives demonstrated significant activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values ranged from 0.25 to 16 µg/mL, indicating potent antibacterial properties .

Anti-tumor Activity

Preliminary research suggests that this compound may exhibit anti-tumor activity. In vitro studies have shown that certain indole-based compounds can inhibit cancer cell proliferation by inducing apoptosis and inhibiting cell cycle progression. Further investigations are needed to determine the specific effects of this compound on various cancer cell lines.

Case Studies

  • Antitubercular Activity : A study evaluated a library of isoxazole derivatives for their effectiveness against Mtb strains. Compounds with structural similarities to this compound exhibited promising results with low MIC values and favorable selectivity indices .
  • Cytotoxicity Assessment : In a cytotoxicity study involving various cell lines, compounds similar to this indole derivative were assessed for their safety profiles. Results indicated that many derivatives maintained a high selectivity index (>10), suggesting low cytotoxicity at therapeutic concentrations .

Q & A

Q. What protocols ensure reproducibility in scaling up synthesis from milligrams to grams?

  • Answer : Follow QbD (Quality by Design) principles:
  • Critical Process Parameters (CPPs) : Document stirring rate, cooling gradients.
  • In-line Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR for real-time reaction tracking.
  • Design Space : Define acceptable ranges for CPPs via risk assessment (ICH Q8) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.